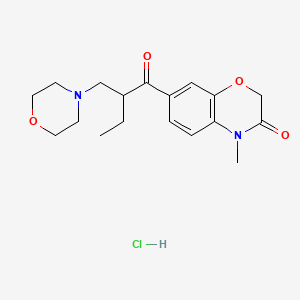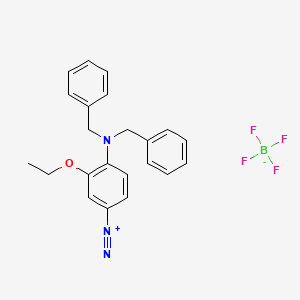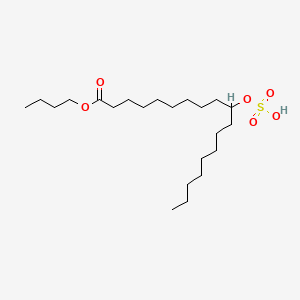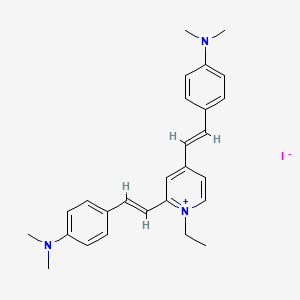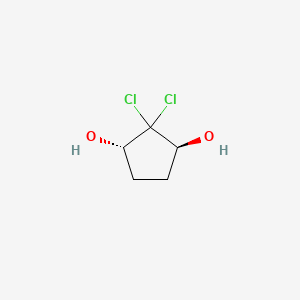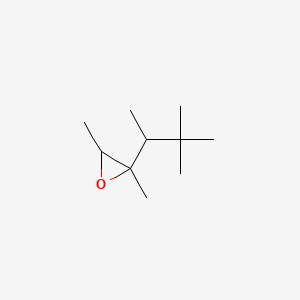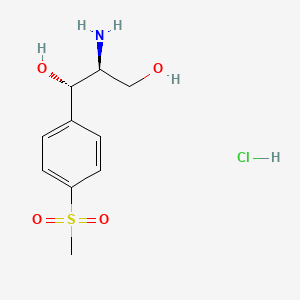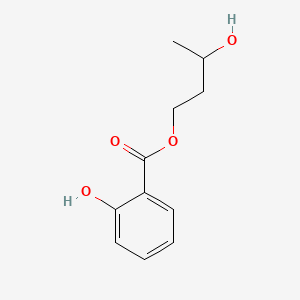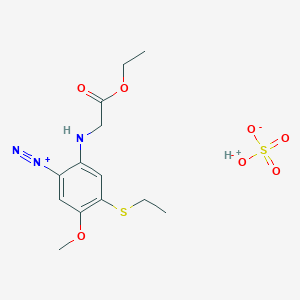
Disodium (((2-((2-(((4-vinylphenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium (((2-((2-(((4-vinylphenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate is a complex organic compound with the molecular formula C14H22N3Na2O3P It is characterized by the presence of a phosphonate group, multiple amine groups, and a vinylphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium (((2-((2-(((4-vinylphenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Vinylphenyl Intermediate: The synthesis begins with the preparation of the 4-vinylphenyl intermediate. This can be achieved through the reaction of 4-vinylbenzyl chloride with a suitable amine, such as ethylenediamine, under basic conditions.
Introduction of the Phosphonate Group: The next step involves the introduction of the phosphonate group. This can be done by reacting the intermediate with a phosphonate ester, such as diethyl phosphite, in the presence of a base like sodium hydride.
Formation of the Final Compound: The final step involves the deprotection and neutralization of the intermediate to yield the disodium salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium (((2-((2-(((4-vinylphenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Disodium (((2-((2-(((4-vinylphenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the formulation of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Disodium (((2-((2-(((4-vinylphenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple amine groups allow it to form strong interactions with these targets, potentially inhibiting their activity. The phosphonate group can also participate in binding interactions, further enhancing the compound’s efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium (((2-((2-(((4-methoxyphenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate
- Disodium (((2-((2-(((4-chlorophenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate
Uniqueness
Disodium (((2-((2-(((4-vinylphenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate is unique due to the presence of the vinyl group, which allows for additional chemical modifications and reactions. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
85153-30-6 |
|---|---|
Molekularformel |
C14H22N3Na2O3P |
Molekulargewicht |
357.30 g/mol |
IUPAC-Name |
disodium;N'-[(4-ethenylphenyl)methyl]-N-[2-(phosphonatomethylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C14H24N3O3P.2Na/c1-2-13-3-5-14(6-4-13)11-16-9-7-15-8-10-17-12-21(18,19)20;;/h2-6,15-17H,1,7-12H2,(H2,18,19,20);;/q;2*+1/p-2 |
InChI-Schlüssel |
VROJJOCKUXXEOK-UHFFFAOYSA-L |
Kanonische SMILES |
C=CC1=CC=C(C=C1)CNCCNCCNCP(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


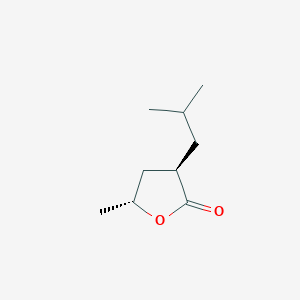

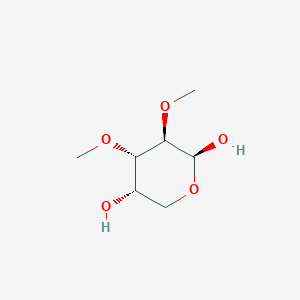
![2-[4-[3-[4-[(3S,3aR,6S,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]piperazin-1-yl]propylsulfanyl]phenyl]acetic acid](/img/structure/B12695639.png)
